CAMPHANIC ACID

Vue d'ensemble

Description

Camphanic acid, also known as (1S)-(-)-camphanic acid, is an organic compound with the chemical formula C10H14O4. It is a white crystalline substance derived from camphor. This compound is notable for its chiral properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Camphanic acid can be synthesized through the oxidation of camphor. One common method involves the use of nitric acid as the oxidizing agent. The reaction typically proceeds under controlled conditions to ensure the complete conversion of camphor to this compound .

Another synthetic route involves the use of phosphorus pentachloride and camphoric acid. The reaction mixture is heated under reflux, followed by the addition of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using camphor as the starting material. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Camphanic acid undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other derivatives.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: This compound can participate in substitution reactions, particularly with nitrogen-containing heterocycles.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Nitrogen-containing heterocycles, phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions include various this compound esters and derivatives, which have applications in pharmaceuticals and other industries .

Applications De Recherche Scientifique

Chemical Reactions

Camphanic acid participates in various chemical reactions:

- Oxidation : Can yield camphoric acid.

- Reduction : Can be reduced to camphor or other derivatives.

- Substitution : The carboxylic acid group can engage in esterification reactions.

Chiral Building Block

This compound serves as an essential chiral building block in organic synthesis. It facilitates the creation of enantiomerically pure compounds crucial for pharmaceuticals. Its ability to induce asymmetry is vital for drug development, particularly in synthesizing biologically active compounds.

Biological Research

This compound's derivatives have been explored for various biological activities:

- Antiviral Activity : Studies indicate that derivatives exhibit antiviral properties against influenza viruses. A notable study synthesized several compounds based on the this compound scaffold and screened them for inhibitory activity against influenza strains A H1N1, H3N2, and H5N2. The results are summarized below:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 14 | >1118 | 18 ± 2 |

| Rimantadine | 374 ± 26 | 61 ± 5 |

| Amantadine | 329 ± 21 | 60 ± 7 |

These findings suggest that some synthesized derivatives exhibit lower cytotoxicity compared to standard antiviral agents, indicating their potential as antiviral agents.

- Antibacterial Properties : Research has shown that modifications to this compound can enhance its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Chiral Derivatization Reagent

This compound chloride has emerged as a powerful chiral derivatization reagent for the determination of stereoisomers. It facilitates the separation of racemic drugs and stereoisomeric metabolites in biological matrices through chemical derivatization methods. This application is critical in drug metabolism studies and pharmacokinetics.

Study on Flavonoid Esters

A significant study focused on resolving diastereomeric esters of flavanones using this compound. The researchers developed a method for forming tri-(1S)-(-)-camphanic acid esters with high enantiomeric purity (>98% d.e.) via reversed-phase HPLC. The absolute configurations were confirmed using circular dichroism spectroscopy, underscoring the importance of stereochemistry in influencing biological activity.

Mécanisme D'action

The mechanism of action of camphanic acid involves its interaction with various molecular targets. In antiviral applications, this compound derivatives interact with viral proteins, inhibiting their function and preventing viral replication . The gem-dimethyl moiety in this compound promotes van der Waals interactions with protein binding sites, enhancing its efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ketopinic Acid: Shares similar chiral properties and is used in similar applications.

Camphoric Acid: Another derivative of camphor with similar chemical properties.

Borneol Esters: Used in similar chemical reactions and have comparable biological activities.

Uniqueness

Camphanic acid is unique due to its high Curie point and its ability to undergo plastic paraelectric-to-ferroelectric phase transitions. This property makes it valuable in the development of organic plastic ferroelectrics for environmental-friendly refrigeration technologies .

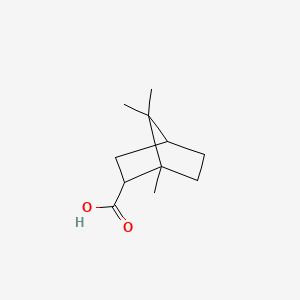

Propriétés

Formule moléculaire |

C11H18O2 |

|---|---|

Poids moléculaire |

182.26 g/mol |

Nom IUPAC |

1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |

Clé InChI |

ZURRKVIQUKNLHF-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2CCC1(C(C2)C(=O)O)C)C |

Synonymes |

camphanic acid R-Hca cpd S-Hca cpd |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.